Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-

Description

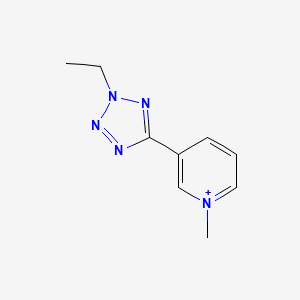

The compound Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- features a pyridinium core substituted at the 3-position with a 2-ethyl-2H-tetrazol-5-yl group and a methyl group at the 1-position (Figure 1). Its molecular formula is C₉H₁₂N₅⁺, with a molecular weight of 190.23 g/mol. The ethyl group on the tetrazole enhances lipophilicity, and the methyl group on the pyridinium nitrogen stabilizes the charge distribution.

Properties

CAS No. |

221549-69-5 |

|---|---|

Molecular Formula |

C9H12N5+ |

Molecular Weight |

190.23 g/mol |

IUPAC Name |

3-(2-ethyltetrazol-5-yl)-1-methylpyridin-1-ium |

InChI |

InChI=1S/C9H12N5/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8/h4-7H,3H2,1-2H3/q+1 |

InChI Key |

UNZHMSBRGSWUNL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1N=C(N=N1)C2=C[N+](=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- typically involves the reaction of pyridine derivatives with tetrazole compounds. One common method involves the reaction of 3-(2-ethyl-2H-tetrazol-5-yl) pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of pyridinium N-oxide derivatives.

Reduction: Formation of reduced pyridinium derivatives.

Substitution: Formation of substituted pyridinium compounds.

Scientific Research Applications

Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a component in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridinium-Tetrazole Derivatives

3-(1H-Tetrazol-5-yl)pyridinium (C₆H₆N₅⁺)

- Key Differences : Lacks the ethyl group on the tetrazole and the methyl group on the pyridinium nitrogen.

- Properties : Forms stable salts with nitrate anions, as seen in its dinitrate crystal structure (space group P-1) . The absence of alkyl groups reduces steric hindrance, favoring coordination with metal ions.

- Applications : Used in metal-organic frameworks (MOFs) due to its multiple coordination modes .

Candesartan Cilexetil Related Compound D (C₃₃H₃₄N₆O₆)

- Key Differences : Incorporates a 2-ethyl-2H-tetrazol-5-yl group within a benzimidazole-carboxylate ester structure .

- Properties : Higher molecular weight (610.67 g/mol ) and increased complexity due to the biphenyl and ester groups. The ethyltetrazole moiety enhances binding to angiotensin II receptors, a feature critical to its role as a pharmaceutical impurity .

Heterocyclic Analogues with Similar Reactivity

4-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine

- Key Differences : Replaces tetrazole with a triazole-thiazole system.

- Synthesis: Prepared via reactions involving thiourea and hydrazonoyl bromides, highlighting shared synthetic pathways with tetrazole derivatives (e.g., nucleophilic substitution) .

5-Ethyl-6-methyl-3-[(5-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one

Physicochemical and Structural Comparisons

- Stability: Methylation of the pyridinium nitrogen reduces susceptibility to nucleophilic attack, improving stability in aqueous media relative to non-methylated analogs.

Biological Activity

Pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- is a compound of interest due to its unique structural features and potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including in vitro and in vivo studies, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the chemical formula and is characterized by a pyridinium ring substituted with a 2-ethyl-2H-tetrazol-5-yl group. Its structure suggests potential interactions with various biological targets due to the presence of nitrogen-rich tetrazole moiety.

Synthesis Methods

The synthesis of pyridinium derivatives typically involves multiple steps, including the formation of tetrazoles through cycloaddition reactions. For instance, pyridinium derivatives can be synthesized using microwave-assisted methods that yield high purity and efficiency. Recent advancements have shown yields ranging from 80% to 93% for various substituted tetrazoles under optimized conditions .

Antimicrobial Activity

Research indicates that compounds containing tetrazole structures exhibit significant antimicrobial properties. For example, derivatives similar to pyridinium, 3-(2-ethyl-2H-tetrazol-5-yl)-1-methyl- have shown in vitro antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Analgesic Properties

Studies utilizing the mouse formalin test have demonstrated that certain tetrazole derivatives can act as analgesics. The dual acting nature of these compounds suggests they may modulate pain pathways effectively by interacting with adenosine receptors .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Research has indicated that certain tetrazole derivatives can inhibit phospholipase D activity, which is implicated in neurodegenerative processes. This inhibition may help in developing therapeutic strategies for conditions like Alzheimer's disease .

In Vivo Studies

In a study involving animal models, pyridinium derivatives were tested for their ability to alleviate pain and inflammation. The results indicated a statistically significant reduction in pain scores compared to control groups, suggesting that these compounds could serve as effective analgesics .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related compounds, highlighting the importance of specific substituents on the tetrazole ring. Modifications at the N6 position have shown enhanced potency in dual acting mechanisms involving adenosine receptors .

Data Table: Biological Activities of Pyridinium Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.